MAO-A Inhibition vs. Alpha-Amino Analog
The target compound exhibits potent and selective inhibition of human recombinant monoamine oxidase A (MAO-A). Its IC50 value of 4.10 nM is over 12-fold lower (more potent) than that of a close analog, 3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid derivative (BDBM50075969), which has an IC50 of 50 nM against the same target [1][2]. This high potency is further validated by cross-species activity, with an IC50 of 80 nM against rat brain MAO-A [3]. The compound demonstrates over 240-fold selectivity for MAO-A over MAO-B (IC50 > 1000 nM), a key differentiator from non-selective MAO inhibitors [4].
| Evidence Dimension | Inhibition of Human Recombinant MAO-A |
|---|---|
| Target Compound Data | IC50 = 4.10 nM |
| Comparator Or Baseline | 3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid derivative (BDBM50075969): IC50 = 50 nM |
| Quantified Difference | 12.2-fold higher potency for the target compound |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate, assessed as hydrogen peroxide production after 1 hr [1][2] |
Why This Matters
This high potency and selectivity for MAO-A over MAO-B is a critical parameter for researchers developing tools for neurological and psychiatric disorder models, where off-target MAO-B inhibition can confound results or lead to adverse effects.
- [1] BindingDB. BDBM50075949 CHEMBL3415819: Inhibition of human recombinant MAO-A. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075949 View Source
- [2] BindingDB. BDBM50075969 CHEMBL3415617: Inhibition of human recombinant MAO-A. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075969 View Source
- [3] BindingDB. BDBM50075949 CHEMBL3415819: Inhibition of rat brain MAO-A. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075949 View Source
- [4] BindingDB. BDBM50075949 CHEMBL3415819: Inhibition of rat brain MAO-B. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075949 View Source
